molecular formula C21H17N3O5 B12593751 [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate CAS No. 606487-60-9

[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

Cat. No.: B12593751
CAS No.: 606487-60-9
M. Wt: 391.4 g/mol
InChI Key: MQCOIEBNYOIEII-UHFFFAOYSA-N
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Description

[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a furan ring attached to a phenyl group, which is further connected to a hydrazinylidene moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-oxoacetic acid to form an intermediate, which is then reacted with hydrazine to yield the hydrazinylidene derivative. This intermediate is further coupled with a furan-2-carboxylate derivative under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or furan ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications enables the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The hydrazinylidene moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [3-[[[2-(Amino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
  • [3-[[[2-(Methylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

Uniqueness

Compared to similar compounds, [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate exhibits unique properties due to the presence of the benzylamino group. This group enhances its reactivity and binding affinity, making it more effective in various applications.

Properties

CAS No.

606487-60-9

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

[3-[[[2-(benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H17N3O5/c25-19(22-13-15-6-2-1-3-7-15)20(26)24-23-14-16-8-4-9-17(12-16)29-21(27)18-10-5-11-28-18/h1-12,14H,13H2,(H,22,25)(H,24,26)

InChI Key

MQCOIEBNYOIEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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